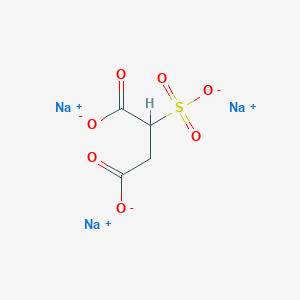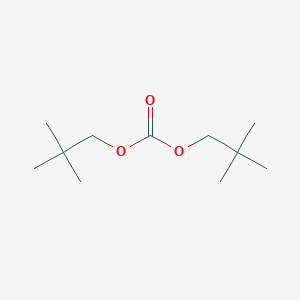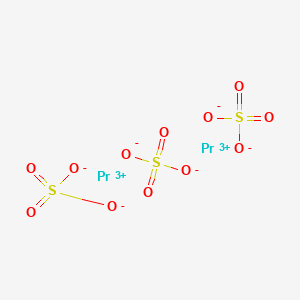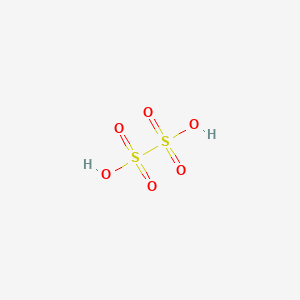
Trisodium sulfosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium sulfosuccinate (TSS) is a synthetic anionic surfactant that is widely used in various scientific research applications. It is commonly used as a dispersant, emulsifier, and wetting agent due to its unique chemical properties. TSS is also known by its chemical name, sodium bis(2-methoxyethyl) sulfosuccinate, and has the molecular formula C14H23Na3O11S.
Mecanismo De Acción
Trisodium sulfosuccinate works by reducing the surface tension between two immiscible phases, such as oil and water. It does this by adsorbing onto the surface of the oil droplets, thereby reducing their interfacial tension and allowing them to disperse in the water phase. Trisodium sulfosuccinate also stabilizes emulsions by preventing the coalescence of the dispersed droplets.
Efectos Bioquímicos Y Fisiológicos
Trisodium sulfosuccinate has been shown to have low toxicity and is generally considered safe for use in scientific research. However, it can cause skin and eye irritation in high concentrations. Trisodium sulfosuccinate has also been shown to have a mild irritant effect on the respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trisodium sulfosuccinate has several advantages for use in laboratory experiments. It is a highly effective dispersant and emulsifier, which makes it useful for a wide range of applications. Trisodium sulfosuccinate is also relatively inexpensive and easy to obtain.
However, Trisodium sulfosuccinate does have some limitations. It can be difficult to remove from samples, which can interfere with downstream analysis. Trisodium sulfosuccinate can also interfere with certain assays, such as those that rely on protein-protein interactions.
Direcciones Futuras
There are several future directions for research on Trisodium sulfosuccinate. One area of interest is the use of Trisodium sulfosuccinate as a surfactant in the synthesis of nanoparticles. Another area of interest is the development of new methods for removing Trisodium sulfosuccinate from samples to reduce interference with downstream analysis. Additionally, further research is needed to fully understand the biochemical and physiological effects of Trisodium sulfosuccinate.
Métodos De Síntesis
Trisodium sulfosuccinate can be synthesized through a two-step process. The first step involves the reaction between maleic anhydride and ethylene glycol monomethyl ether to form mono(2-methoxyethyl) maleate. The second step involves the reaction between mono(2-methoxyethyl) maleate and sodium sulfite to form Trisodium sulfosuccinate.
Aplicaciones Científicas De Investigación
Trisodium sulfosuccinate has a wide range of scientific research applications due to its unique chemical properties. It is commonly used as a dispersant, emulsifier, and wetting agent in various industries such as pharmaceuticals, cosmetics, and food. Trisodium sulfosuccinate is also used in the synthesis of nanoparticles and as a surfactant in chromatography.
Propiedades
Número CAS |
13419-59-5 |
|---|---|
Nombre del producto |
Trisodium sulfosuccinate |
Fórmula molecular |
C4H3Na3O7S |
Peso molecular |
264.1 g/mol |
Nombre IUPAC |
trisodium;2-sulfonatobutanedioate |
InChI |
InChI=1S/C4H6O7S.3Na/c5-3(6)1-2(4(7)8)12(9,10)11;;;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);;;/q;3*+1/p-3 |
Clave InChI |
ZXGOACRTCPRVON-UHFFFAOYSA-K |
SMILES |
C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Otros números CAS |
13419-59-5 |
Descripción física |
Liquid |
Pictogramas |
Corrosive; Irritant |
Números CAS relacionados |
29454-16-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)











![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)
